

Ethyl 3-phenylglycidate chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide to **Ethyl 3-Phenylglycidate**: Structure, Properties, Synthesis, and Applications

Introduction

Ethyl 3-phenylglycidate, often referred to by the common name "strawberry aldehyde," is a high-value aromatic compound characterized by its potent and sweet strawberry-like aroma.[1][2] Beyond its significant role in the flavor and fragrance industries, this molecule serves as a versatile and critical intermediate in advanced organic synthesis.[3] Structurally, it is an α,β -epoxy ester, a class of compounds also known as glycidic esters.[4][5] This unique combination of an ester and a reactive epoxide ring within a single molecular framework makes **Ethyl 3-phenylglycidate** a valuable building block for constructing more complex molecules, particularly chiral compounds for the pharmaceutical sector.[3][6] This guide provides a comprehensive technical overview of its chemical properties, stereochemistry, primary synthetic routes with mechanistic insights, and key industrial applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

Ethyl 3-phenylglycidate is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents.[1][5][7] Its identity is well-defined by its chemical formula, CAS registry number, and other standard identifiers. The key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Ethyl 3-phenylglycidate**

Identifier	Value	Source(s)
IUPAC Name	ethyl 3-phenyloxirane-2-carboxylate	[1]
Synonyms	Ethyl phenylglycidate, 3-Phenylglycidic acid ethyl ester	[1][3]
CAS Number	121-39-1	[7][8]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1][8]
Molecular Weight	192.21 g/mol	[1][3]
FEMA Number	2454	[1][9]

Table 2: Physicochemical Properties of **Ethyl 3-phenylglycidate**

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[1][3][4]
Odor	Strong, fruity, suggestive of strawberry	[1][4]
Boiling Point	96 °C at 0.5 mmHg	[4][5]
Density	1.102 g/mL at 25 °C	[4][5]
Refractive Index (n ²⁰ /D)	1.516 - 1.521	[3][4]
Solubility	Slightly soluble in water; soluble in alcohol	[4][7]
Stability	Stable under recommended storage conditions. Combustible.	[4][5]

Molecular Structure and Stereochemistry

The structure of **Ethyl 3-phenylglycidate** features a three-membered epoxide ring (oxirane) substituted with both a phenyl group and an ethyl carboxylate group. The presence of two adjacent chiral centers at the C2 and C3 positions of the oxirane ring means the molecule can exist as a mixture of cis and trans diastereomers, with each diastereomer being a pair of enantiomers.^{[2][10]}

Commercially available **Ethyl 3-phenylglycidate** is typically sold as a mixture of cis and trans isomers.^[10] However, the stereochemical purity is of paramount importance in pharmaceutical synthesis, where specific enantiomers are required for biological activity. For instance, the (2R,3S)-EPG enantiomer is a crucial chiral building block for synthesizing the C-13 side chain of the potent anticancer drug Taxol and for the norepinephrine reuptake inhibitor, Reboxetine.^[6] The synthesis of these enantiopure forms often relies on asymmetric synthesis or the enzymatic resolution of the racemic mixture.^{[6][11]}

Synthesis and Mechanistic Insights: The Darzens Condensation

The most common and historically significant method for synthesizing **Ethyl 3-phenylglycidate** is the Darzens Glycidic Ester Condensation.^{[4][12]} This reaction involves the condensation of an aldehyde (benzaldehyde) with an α -haloester (ethyl chloroacetate) in the presence of a strong base to form the corresponding α,β -epoxy ester.^[13]

Causality in Experimental Design:

- **Choice of Base:** A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium amide (NaNH_2) is required. Its primary role is to deprotonate the α -carbon of the ethyl chloroacetate, which is acidic due to the electron-withdrawing effects of both the chlorine atom and the adjacent ester carbonyl group. Using the corresponding alkoxide base (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that would compromise product purity.^[13]
- **Reaction Conditions:** The reaction is typically performed at low temperatures (e.g., 0-15 °C).^{[14][15]} This is to control the exothermicity of the reaction and to manage the stability of the intermediate enolate, thereby minimizing side reactions and improving the yield of the desired glycidic ester. Anhydrous solvents like ether or benzene are used to prevent the base from being quenched by water.^[14]

Reaction Mechanism

The mechanism proceeds through three key steps, as illustrated below.



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Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Laboratory Synthesis

The following protocol is a representative procedure for the synthesis of **Ethyl 3-phenylglycidate**.

- Preparation of Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by reacting sodium metal with absolute ethanol. Alternatively, use commercially available sodium ethoxide in a dry, non-protic solvent like toluene.[15][16]
- Reaction Setup: Cool the flask containing the base suspension to 10-15 °C using an ice bath.[16]
- Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq). Add this mixture dropwise to the stirred base suspension over 30-40 minutes, ensuring the internal temperature does not exceed 15 °C.[14][16]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[16]
- Workup: Pour the reaction mixture into ice-cold water.[14][17] Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or benzene). Combine the

organic extracts.

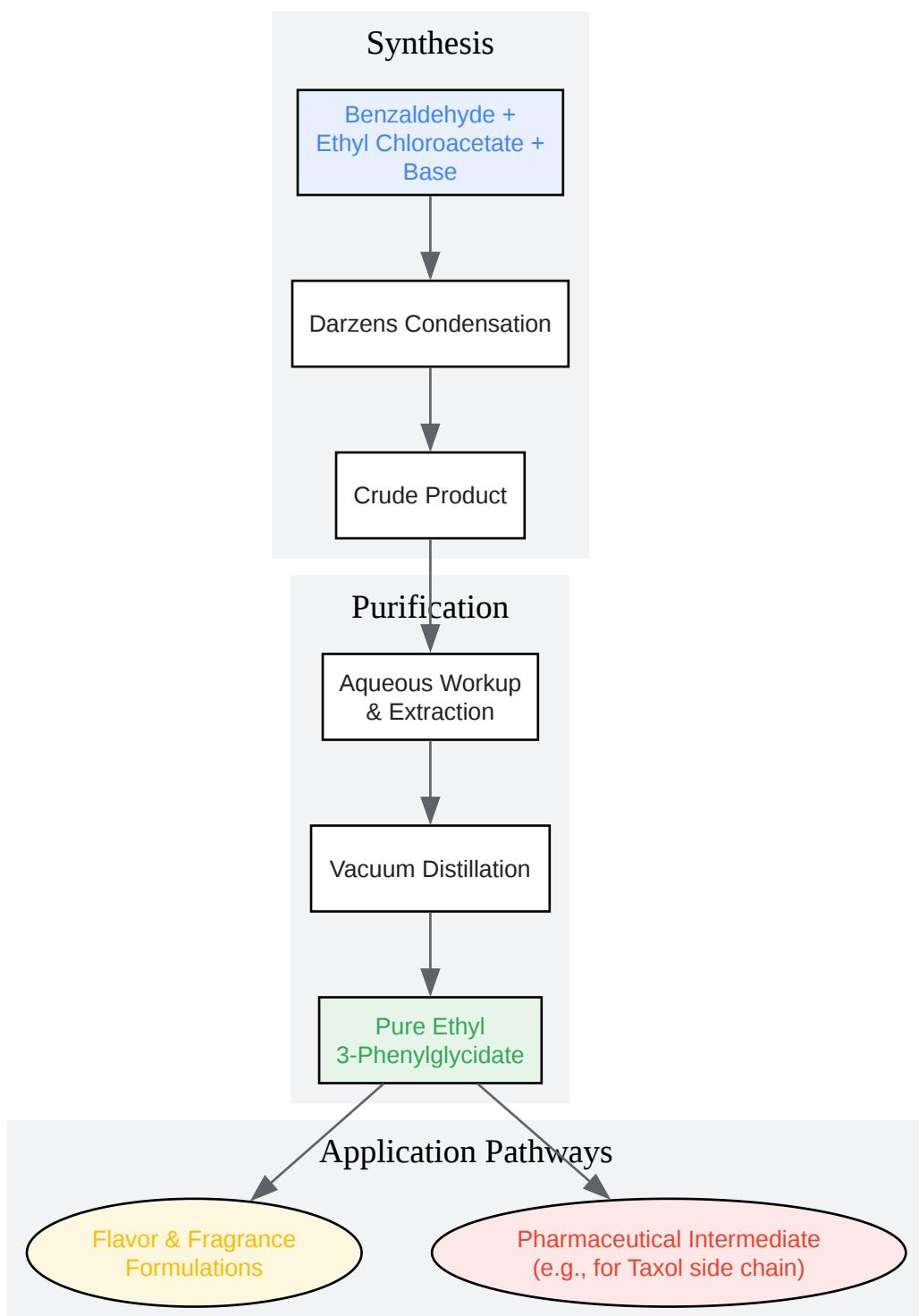
- **Washing and Drying:** Wash the combined organic layers with water and then with brine to remove any residual base or salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.[\[14\]](#)
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **Ethyl 3-phenylglycidate**.[\[17\]](#)

Reactivity and Synthetic Utility

The synthetic value of **Ethyl 3-phenylglycidate** stems from the high reactivity of the epoxide ring.[\[4\]](#)[\[18\]](#) This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to form a variety of valuable derivatives.

- **Nucleophilic Ring-Opening:** The epoxide can be opened by a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and azide ions.[\[6\]](#) This reactivity is foundational to its use as an intermediate, for example, in the synthesis of the Taxol side chain, where the epoxide is opened with an azide nucleophile.[\[6\]](#)
- **Rearrangement to Carbonyls:** Following hydrolysis of the ester group to the corresponding glycidic acid, the molecule can undergo decarboxylation. This process is often accompanied by a rearrangement that opens the epoxide ring to form a new, higher-order aldehyde or ketone, providing a two-carbon homologation of the original carbonyl compound.[\[12\]](#)[\[19\]](#)

The overall workflow from synthesis to application highlights its central role as a chemical intermediate.



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Caption: General workflow for the synthesis and application of **Ethyl 3-phenylglycidate**.

Applications in Industry and Research

Ethyl 3-phenylglycidate's applications are diverse, spanning multiple industries.

- Flavor and Fragrance Industry: This is its most well-known application. It is widely used as a flavoring agent in food products like candies, desserts, and beverages to impart a sweet, strawberry-like character.[2][3] It is recognized as safe for this purpose by regulatory bodies and holds FEMA GRAS status (No. 2454).[1][9] In perfumery, it adds a lasting fruity note to fragrances for personal care products and candles.[2]
- Pharmaceutical Development: Its role as a chiral precursor is critical. The ability to synthesize specific stereoisomers allows for the construction of complex, biologically active molecules. Its use in the synthesis of Taxol, diltiazem, and reboxetine underscores its importance to the pharmaceutical industry.[3][6]
- Other Research Areas: The compound is also explored in the synthesis of agrochemicals like pesticides and herbicides, and in polymer chemistry to create specialty polymers with enhanced properties.[3]

Spectroscopic Characterization (Expected Signatures)

While actual spectra should be run for confirmation, the structure of **Ethyl 3-phenylglycidate** allows for the prediction of key spectroscopic features essential for its characterization.[20][21]

- ^1H NMR:
 - Ethyl Group: A triplet around 1.2-1.4 ppm (3H, $-\text{CH}_3$) and a quartet around 4.1-4.3 ppm (2H, $-\text{OCH}_2-$).
 - Epoxide Protons: Two doublets in the range of 3.5-4.5 ppm (2H, C2-H and C3-H). The exact chemical shifts and coupling constants (J-values) would differ significantly between the cis and trans isomers.
 - Aromatic Protons: A multiplet in the 7.2-7.4 ppm region (5H) corresponding to the phenyl ring.

- ^{13}C NMR:
 - Carbonyl Carbon: A signal around 168-172 ppm.
 - Epoxide Carbons: Two signals in the 55-65 ppm range.
 - Aromatic Carbons: Multiple signals between 125-140 ppm.
 - Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).
- Infrared (IR) Spectroscopy:
 - C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ (ester carbonyl).
 - C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the ester and epoxide C-O bonds.
 - Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.
 - Aromatic and Aliphatic C-H Stretch: Signals just above and below 3000 cm⁻¹, respectively.
- Mass Spectrometry (MS):
 - Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.
 - Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), or rearrangements involving the epoxide and phenyl rings.[\[22\]](#)

Safety and Handling

Ethyl 3-phenylglycidate is considered a hazardous substance that requires careful handling.

- Hazards: It may cause an allergic skin reaction (H317).[\[10\]](#) It is also advised to avoid ingestion and inhalation.[\[10\]](#)[\[23\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[\[10\]](#)[\[23\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[10\]](#)

- Storage and Incompatibilities: Store in a tightly closed container in a cool, refrigerated place. [23] The material is incompatible with strong oxidizing agents and is sensitive to moisture.[5] [23]

Conclusion

Ethyl 3-phenylglycidate is a molecule of significant dual utility. Its pleasant aromatic properties have cemented its place in the flavor and fragrance industry, while its unique chemical structure provides a powerful and versatile platform for synthetic chemists. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis via the Darzens condensation is essential for leveraging its full potential in both industrial and research settings, particularly in the ongoing development of complex pharmaceutical agents.

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